4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

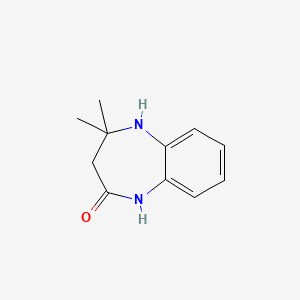

4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 56369-21-2) is a benzodiazepine derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.2 g/mol . Structurally, it features a seven-membered diazepine ring fused to a benzene ring, with two methyl groups at the 4-position (Figure 1). This compound acts as a positive allosteric modulator (PAM) of GABAₐ receptors, selectively binding to the benzodiazepine site to exert anxiolytic, anticonvulsant, and sedative effects . Its role as a molecular building block in synthetic chemistry is also noted, particularly for modifying heterocyclic frameworks .

Properties

IUPAC Name |

4,4-dimethyl-3,5-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWSVAJMJMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 56369-21-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a benzodiazepine core structure which is known for various biological activities.

The biological activity of 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been linked to its interaction with neurotransmitter systems. Benzodiazepines typically modulate the GABAergic system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) at GABA_A receptors. This modulation can lead to anxiolytic, sedative, and muscle relaxant effects.

Pharmacological Studies

Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:

- Anxiolytic Effects : Some studies suggest that compounds similar to 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may possess anxiolytic properties. For instance:

- Antiviral Activity : Certain benzodiazepine derivatives have demonstrated antiviral properties. For example:

- Neuroprotective Effects : There is evidence suggesting that benzodiazepine derivatives can exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells .

Study 1: Anxiolytic Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazepine derivatives and evaluated their anxiolytic effects using rodent models. Compounds showed significant anxiolytic activity at doses ranging from 0.5 to 10 mg/kg when administered orally .

Study 2: Antiviral Properties

A study focusing on the antiviral potential of benzodiazepine derivatives reported that specific compounds inhibited HIV replication at concentrations as low as 0.3 nM without significant cytotoxicity to host cells . This highlights the therapeutic potential of such compounds in treating viral infections.

Data Table: Summary of Biological Activities

Scientific Research Applications

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that highlight its relevance in drug development and therapeutic uses.

Basic Information

- Common Name : 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- CAS Number : 56369-21-2

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

Anxiolytic and Sedative Effects

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is structurally related to benzodiazepines, a class of medications known for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds with similar structures can modulate GABA_A receptors in the brain, leading to increased inhibitory neurotransmission. This mechanism is critical in developing new anxiolytic drugs that could offer fewer side effects compared to traditional benzodiazepines.

Anticonvulsant Activity

Studies have shown that derivatives of benzodiazepines can exhibit anticonvulsant properties. The compound's ability to enhance GABAergic transmission suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of benzodiazepine analogs indicate that they may help protect neuronal cells from damage due to oxidative stress or excitotoxicity. This property could position 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anxiolytic Efficacy

In a controlled study involving animal models of anxiety, administration of 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one resulted in a significant reduction in anxiety-like behaviors compared to the control group. The study utilized the elevated plus-maze test to measure anxiety levels. The results indicated a dose-dependent response with minimal side effects typically associated with conventional anxiolytics.

Case Study 2: Anticonvulsant Testing

A series of experiments were conducted to evaluate the anticonvulsant efficacy of the compound using the maximal electroshock seizure (MES) test in rodents. The compound demonstrated significant protection against seizures at certain dosages without notable sedation effects, suggesting its potential as a safer alternative for epilepsy management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazepine derivatives share a core bicyclic structure but differ in substituents, stereochemistry, and functional groups, leading to variations in pharmacological activity, physicochemical properties, and synthetic accessibility. Below is a detailed comparison:

Structural Analogues

Pharmacological and Functional Differences

Substituent Effects on GABAₐ Activity :

- The 4,4-dimethyl group in the target compound optimizes binding to the GABAₐ benzodiazepine site, enhancing selectivity and potency compared to simpler analogues like the 1-methyl derivative .

- 4-Phenyl substitution (sc-349703) introduces steric bulk, reducing receptor affinity but increasing rigidity for structural studies .

- 5-Cyclopropyl substitution (1461713-59-6) may alter metabolic stability due to ring strain, though its pharmacological profile remains uncharacterized .

Salt Forms and Bioavailability :

Physicochemical Properties

Q & A

Q. What are the optimized synthetic routes for 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. Key steps include:

- Reaction Setup : Mix equimolar ratios of o-phenylenediamine and ethyl acetoacetate in glacial acetic acid at reflux (110–120°C) for 6–8 hours .

- Purification : Recrystallization from ethanol/water mixtures yields the anhydrous form, while slow evaporation from aqueous solutions produces the monohydrate .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) with comparable yields (~75%) .

Q. Table 1: Synthetic Method Comparison

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional reflux | Acetic acid, 8 hours | 70–75 | ≥98% |

| Microwave-assisted | 100°C, 30 minutes | 72–78 | ≥97% |

| Monohydrate crystallization | Ethanol/water, slow evaporation | 65–70 | ≥99% |

Q. How is the crystal structure of 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Crystallization : Grow crystals via slow evaporation from ethanol/water .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. The monohydrate form crystallizes in the P2₁/c space group with unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 12.98 Å .

- Structural Features : The benzodiazepine ring adopts a boat conformation, stabilized by intermolecular N–H···O hydrogen bonds with water molecules .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1324.7 ų |

| Hydrogen bonds | N1–H1···O1 (2.87 Å) |

| Torsion angle (C4–C5) | 12.3° |

Advanced Research Questions

Q. How do the 4,4-dimethyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-donating methyl groups at C4 increase steric hindrance and alter electronic density, directing reactivity:

- Substitution Sites : Electrophilic attacks favor the C2 carbonyl group due to reduced steric shielding compared to C4 .

- Experimental Design :

Key Finding : Methyl groups suppress ring-opening reactions but enhance stability toward oxidation .

Q. What computational strategies predict the pharmacological interactions of this compound with GABA receptors?

Methodological Answer: Leverage molecular docking and molecular dynamics (MD) simulations:

Docking Setup :

- Use AutoDock Vina with the GABAA receptor (PDB ID: 6HUO).

- Define the binding site around the benzodiazepine pocket (α1/γ2 subunits).

MD Simulations :

- Run 100-ns simulations in GROMACS with CHARMM36 force field.

- Analyze binding free energy (MM-PBSA) and hydrogen-bond persistence.

Q. Table 3: Predicted Binding Affinities

| Model | ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| Docking (AutoDock Vina) | -8.2 | H-bond: Asn60, Tyr160 |

| MM-PBSA (MD) | -7.9 ± 0.3 | Hydrophobic: Leu132 |

Q. How can spectroscopic techniques differentiate between anhydrous and monohydrate forms?

Methodological Answer: Combine NMR, IR, and thermogravimetric analysis (TGA):

Q. Table 4: Spectroscopic Signatures

| Technique | Anhydrous | Monohydrate |

|---|---|---|

| <sup>13</sup>C NMR (C=O) | δ 172.1 ppm | δ 170.9 ppm |

| TGA Mass Loss | None | 5.5% at 110°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.